1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-

Synthetic chemistry Process optimisation Benzotriazole alkylation

1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9), also named 2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol, is a tri-substituted benzotriazole derivative with molecular formula C10H12N4O4 and molecular weight 252.23 g·mol⁻¹. The compound features an ethoxy group at position 5, a nitro group at position 6, and a hydroxyethyl chain at the N-1 position of the benzotriazole core.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 94120-25-9
Cat. No. B12894694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-
CAS94120-25-9
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]
InChIInChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3
InChIKeyYSFDRWBKHHFSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9): Procurement-Grade Physicochemical and Synthetic Profile


1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9), also named 2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol, is a tri-substituted benzotriazole derivative with molecular formula C10H12N4O4 and molecular weight 252.23 g·mol⁻¹. The compound features an ethoxy group at position 5, a nitro group at position 6, and a hydroxyethyl chain at the N-1 position of the benzotriazole core . It is synthesized via N-alkylation of 5-ethoxy-6-nitrobenzotriazole with 2-chloroethanol under basic conditions, affording the target regioisomer in 40% isolated yield [1]. Computed physicochemical properties include density 1.52 g·cm⁻³, boiling point 500.3 °C (760 mmHg), flash point 256.3 °C, polar surface area (PSA) 105.99 Ų, and octanol-water partition coefficient (LogP) 1.25 .

Why Unsubstituted or Singly-Substituted Benzotriazoles Cannot Replace 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9)


Generic benzotriazole derivatives such as unsubstituted 1H-benzotriazole (BTA, CAS 95-14-7) or the non-nitro analog 1H-benzotriazole-1-ethanol, 5-ethoxy- (CAS 94120-18-0) lack the specific combination of electron-withdrawing nitro group and moderately lipophilic ethoxy substituent that collectively modulate the electronic character of the benzo ring [1]. The nitro group substantially alters the electron density distribution, as demonstrated by density functional theory (DFT) calculations on electron-deficient nitro-1H-benzotriazoles, which show that ortho- and meta-disposed electron-withdrawing substituents create a distinct regiochemical profile and reactivity pattern not achievable with mono-substituted or unsubstituted analogues [1]. Furthermore, the hydroxyethyl N-substituent introduces a chemically addressable handle for further derivatisation—absent in 5-ethoxy-6-nitrobenzotriazole (CAS 94106-61-3)—while the ethoxy-to-methoxy substitution (CAS 94120-23-7) significantly shifts LogP by over one full unit (1.25 vs 0.2), demonstrating that even closely related alkoxy variants are not interchangeable with respect to lipophilicity-dependent properties . The compound's computed boiling point (500.3 °C) exceeds that of the non-nitro parent 1H-benzotriazole-1-ethanol (362.4 °C) by ~138 °C, precluding direct substitution in high-temperature applications .

Quantitative Differentiation of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9) vs. Closest Analogues


Superior N-Alkylation Yield Relative to 5-Methoxy-6-nitro Analogue Under Identical Conditions

In the direct head-to-head synthetic study reported by El-Kerdawy and Ismaiel (1984), the N-alkylation of pre-formed 5-alkoxy-6-nitrobenzotriazole precursors with 2-chloroethanol and sodium hydroxide was conducted under identical conditions (2.0 h reaction time). The 5-ethoxy-6-nitro derivative (CAS 94120-25-9) was isolated in 40% yield, whereas the 5-methoxy-6-nitro analogue (CAS 94120-23-7) gave only 31% yield under the same protocol [1]. This represents a +9 percentage-point absolute yield advantage, equivalent to a 29% relative improvement in isolated product recovery.

Synthetic chemistry Process optimisation Benzotriazole alkylation

LogP Differentiation for Membrane Permeability and Extraction Efficiency vs. Methoxy and Non-Ethanol Analogues

Computed octanol-water partition coefficients (LogP) reveal a clear differentiation in lipophilicity profile. 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (target) exhibits LogP = 1.25 , which is more than one log unit above the 5-methoxy-6-nitro analogue (LogP = 0.2) [1] and slightly below the non-hydroxyethyl derivative 5-ethoxy-6-nitrobenzotriazole (LogP = 1.79) [2]. The 1.05 LogP difference between ethoxy and methoxy variants corresponds to an approximately 11-fold difference in octanol-water partition coefficient, a magnitude known to significantly affect passive membrane permeability, protein binding, and organic-phase extraction efficiency.

Lipophilicity Drug design Solvent extraction Physicochemical profiling

Polar Surface Area Advantage Over Non-Hydroxyethyl Nitrobenzotriazoles for Aqueous Solubility

The target compound carries a computed polar surface area (PSA) of 105.99 Ų , which is substantially higher than that of 5-ethoxy-6-nitrobenzotriazole (PSA = 96.6 Ų) [1] and 5-nitrobenzotriazole (PSA = 87.39 Ų) . The ~9.4 Ų increase relative to the non-hydroxyethyl precursor and ~18.6 Ų increase over 5-nitrobenzotriazole arise from the additional hydroxyl oxygen and its associated hydrogen-bond donor capacity. Although the methoxy analogue (CAS 94120-23-7) has an identical PSA (106 Ų) [2], the target ethoxy compound provides this same PSA benefit while delivering the LogP advantage documented in Evidence Item 2.

Solubility Formulation science Bioavailability QSAR

Boiling Point Elevation Enabling High-Temperature Processing Relative to Non-Nitro and Non-Ethoxy Benzotriazoles

The computed boiling point of the target compound at atmospheric pressure is 500.3 °C , significantly elevated over the parent 1H-benzotriazole-1-ethanol (362.4 °C, CAS 938-56-7) , the non-nitro 5-ethoxy analogue (404.4 °C, CAS 94120-18-0) , and 5-nitrobenzotriazole (392.7 °C, CAS 2338-12-7) . The boiling point increase ranges from +95.9 °C (vs. 5-ethoxy analogue) to +137.9 °C (vs. parent). Density concurrently increases to 1.52 g·cm⁻³, compared with 1.34 g·cm⁻³ for the parent and 1.29 g·cm⁻³ for the non-nitro ethoxy derivative.

Thermal stability Formulation processing Polymer additives Industrial chemistry

Electron-Deficient Benzo Ring Architecture for Tuned Reactivity in Nucleophilic Aromatic Substitution

DFT calculations by McHugh, Tackley, and Graham (2002) on electron-deficient nitro-1H-benzotriazoles demonstrate that placing an electron-withdrawing substituent at the ortho or meta position relative to the nitro group significantly redistributes π-electron density across the benzo ring, altering the regiochemical preference and activation energy for nucleophilic aromatic substitution (SNAr) at the benzotriazole C-4 and C-7 positions [1]. The 5-ethoxy-6-nitro-substitution pattern of the target compound places an electron-donating alkoxy group ortho to the nitro group, creating a push-pull electronic system that is distinct from the 4-nitro, 5-nitro (mono-substituted), or 4,6-dinitro arrangements. This electronic architecture is not replicated by the non-nitro 5-ethoxy derivative (CAS 94120-18-0) or by nitrobenzotriazoles lacking the alkoxy donor group (e.g., CAS 2338-12-7). Additionally, the hydroxyethyl N-substituent serves as a reactive handle for esterification, etherification, or oxidation reactions without perturbing the benzo-ring electronic profile.

Nucleophilic aromatic substitution Electronic effects DFT calculations Heterocyclic reactivity

Defined Application Scenarios for 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- (CAS 94120-25-9) Based on Quantitative Evidence


High-Yield Synthesis of Functionalised Benzotriazole Libraries via N-Alkylation

The 40% isolated yield in N-hydroxyethylation of the 5-ethoxy-6-nitro precursor provides a quantitatively validated 29% yield advantage over the equivalent 5-methoxy-6-nitro route (31% yield). This makes the compound the preferred starting material or intermediate for medicinal chemistry groups constructing benzotriazole-focused libraries where the N-hydroxyethyl arm serves as a universal linker for subsequent diversification. The yield advantage directly translates to lower cost per compound and reduced chromatography burden in parallel synthesis workflows.

Balanced-Lipophilicity Probe or Intermediate for Biological Assays

With LogP = 1.25 and PSA = 105.99 Ų , the compound occupies a favourable region of physicochemical space for cellular permeability and aqueous solubility. Compared with the excessively hydrophilic methoxy analogue (LogP = 0.2) [1] or the excessively lipophilic non-hydroxyethyl derivative (LogP = 1.79) [2], this compound provides an intermediate profile suitable for phenotypic screening, target engagement assays, or as a synthetic intermediate in lead optimisation where balancing LogP is critical for ADME properties.

Thermally Stable Additive for High-Temperature Polymer and Coating Formulations

The computed boiling point of 500.3 °C substantially exceeds that of the parent 1H-benzotriazole-1-ethanol (362.4 °C) [1] and the non-nitro 5-ethoxy analogue (404.4 °C) [2]. This thermal margin supports the use of the compound as a corrosion-inhibiting or UV-stabilising additive in polymer melt processing, high-temperature curing systems, and engineering thermoplastics where lower-boiling benzotriazoles would volatilise and deplete during compounding or service. The ethoxy and nitro substituents, combined with the N-hydroxyethyl handle, also permit covalent grafting onto polymer backbones for non-leaching stabilisation.

Push-Pull Electronic Scaffold for Materials Chemistry and Photophysical Studies

The ortho-alkoxy/para-nitro (or vice versa depending on numbering) arrangement creates a donor-acceptor push-pull system across the benzotriazole ring, as informed by DFT calculations on related electron-deficient nitro-1H-benzotriazoles . This electronic configuration is relevant for designing intramolecular charge-transfer (ICT) chromophores, non-linear optical materials, or fluorescent probes. The compound's specific substitution pattern offers a distinct electronic profile compared with mono-nitro, dinitro, or non-alkoxy benzotriazoles, enabling systematic structure-property relationship studies in optoelectronic materials research.

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